1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid
Description
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups attached
Properties
CAS No. |
813424-71-4 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-3,4-dihydroquinoline-7-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-7-5-8-3-4-9(12(15)16)6-10(8)13(2)11(7)14/h3-4,6-7H,5H2,1-2H3,(H,15,16) |
InChI Key |
YAEWIBFSMOCWOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(C=C(C=C2)C(=O)O)N(C1=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,3-dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline with a carboxylating agent. The reaction conditions often include the use of solvents such as acetic acid and catalysts to facilitate the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and biological activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline: Lacks the carboxylic acid group.
2-Oxo-1,2,3,4-tetrahydroquinoline: Lacks the dimethyl groups.
Quinoline-7-carboxylic acid: Lacks the dimethyl and oxo groups.
Uniqueness
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid is unique due to the presence of both dimethyl and carboxylic acid groups, which confer distinct chemical and biological properties
Biological Activity
1,3-Dimethyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (CAS No. 813424-71-4) is an organic compound characterized by its unique tetrahydroquinoline structure. This compound has garnered attention due to its potential biological activities stemming from its structural features, which include a carboxylic acid and a keto group. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is C12H13NO3, with a molecular weight of approximately 219.24 g/mol. Its structure includes a fused bicyclic system that combines aromatic and aliphatic components, contributing to its chemical reactivity and biological interactions.
Antiproliferative Effects
Research has indicated that compounds with similar structures exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study on N-substituted derivatives of tetrahydroquinoline compounds demonstrated potent activity against HeLa and K562 cell lines with IC50 values as low as 0.071 μM . This suggests that this compound may also possess similar properties.
The mechanism of action for related compounds often involves the inhibition of tubulin polymerization and the induction of apoptosis in cancer cells. For example, one derivative was shown to arrest the cell cycle at the G2/M phase and inhibit tubulin polymerization with an IC50 of 3.97 μM . Such mechanisms are critical for developing new antitumor agents targeting microtubules.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is essential for elucidating its biological activity. Studies involving protein-ligand interactions can reveal binding affinities and modes that contribute to its pharmacological effects.
Comparative Analysis with Similar Compounds
To better understand the potential biological activity of this compound, a comparison with structurally similar compounds can provide insights into its unique features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | C10H9NO3 | Lacks methyl group at position 1 |
| 2-Oxoindoline-4-carboxylic acid | C10H9NO3 | Contains an indole structure instead of quinoline |
| Methyl 2-oxoindoline-6-carboxylate | C11H11NO3 | Methyl ester derivative |
| 4-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid | C10H9NO3 | Different position of the keto group |
| Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate | C11H11NO3 | Methyl ester form |
This table highlights variations in functional groups and structural arrangements that can significantly influence biological activity and chemical properties.
Antitumor Activity
In a notable case study involving tetrahydroquinoline derivatives similar to our compound of interest, researchers synthesized various analogs and evaluated their antiproliferative activities against multiple cancer cell lines. The most promising candidates exhibited significant growth inhibition and induced apoptosis through specific pathways targeting tubulin dynamics .
Neuroprotective Potential
Another area of investigation has focused on the neuroprotective potential of tetrahydroquinoline derivatives. Compounds exhibiting similar structures have been studied for their ability to inhibit catechol-O-methyltransferase (COMT), which is relevant in treating neurodegenerative diseases like Parkinson's disease . This suggests that this compound may also hold therapeutic promise in this domain.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
